molecular formula C12H15NO2 B12799059 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone CAS No. 82918-98-7

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone

Cat. No.: B12799059
CAS No.: 82918-98-7
M. Wt: 205.25 g/mol
InChI Key: WOOVUBIJEITYNW-UHFFFAOYSA-N
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Description

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone is an organic compound with the molecular formula C12H15NO2 It is a member of the azetidinone family, which are four-membered lactams This compound is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone typically involves the reaction of N-methyl-2-phenylacetamide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidinone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce azetidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, two methyl groups, and a phenyl group makes it a versatile compound for various applications .

Properties

CAS No.

82918-98-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methoxy-1,3-dimethyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(15-3)10(13(2)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

WOOVUBIJEITYNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C)C2=CC=CC=C2)OC

Origin of Product

United States

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